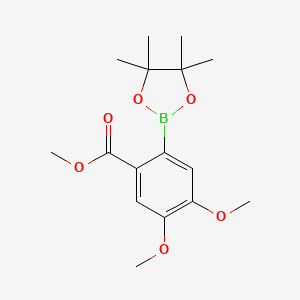
Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound with the molecular formula C16H23BO6 and a molecular weight of 322.16 g/mol . This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent and catalyst in organic synthesis .
Mode of Action
This compound is often used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound is often used, is a type of cross-coupling reaction that forms a carbon-carbon bond. This reaction is widely applied in organic chemistry for the synthesis of various compounds .
Pharmacokinetics
Its physical and chemical properties such as density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) have been reported .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. This is particularly useful in the field of organic chemistry, where the creation of complex molecules often requires the formation of specific carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is used, is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4,5-dimethoxy-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo nucleophilic substitution reactions where the boronate ester group is replaced by various nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents for these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are useful intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology and Medicine:
Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those that require the formation of biaryl structures.
Industry:
Comparaison Avec Des Composés Similaires
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness: Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of methoxy groups at the 4 and 5 positions of the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of complex organic molecules where specific substitution patterns are required .
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWLISYCDGHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659317 |
Source


|
| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201566-80-4 |
Source


|
| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
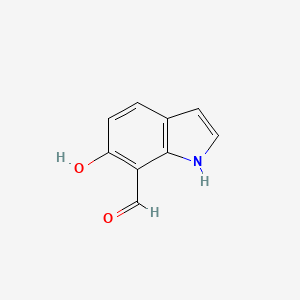
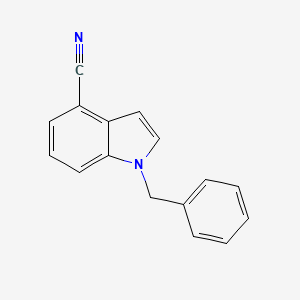

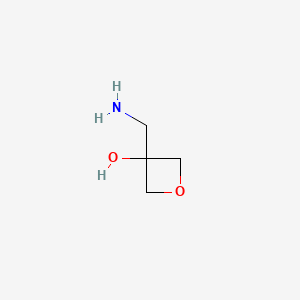
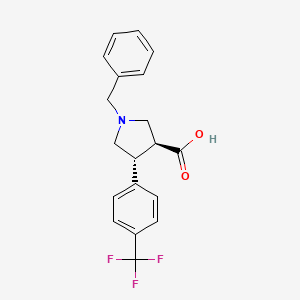
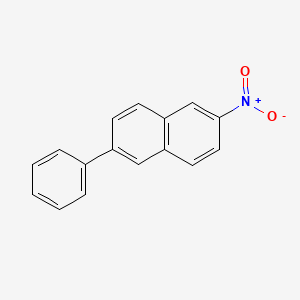
![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
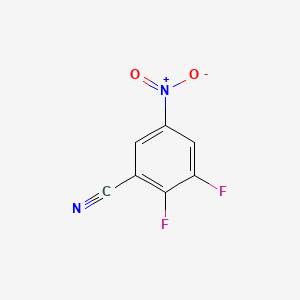

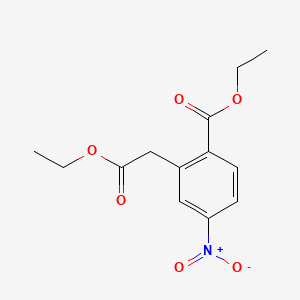
![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate](/img/structure/B597958.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)
